Molecular Architecture and Synthetic Utility of 3-Cyclopentyl-1-methyl-1H-pyrazole-4-carboxylic Acid: A Comprehensive Guide for Drug Discovery
Molecular Architecture and Synthetic Utility of 3-Cyclopentyl-1-methyl-1H-pyrazole-4-carboxylic Acid: A Comprehensive Guide for Drug Discovery
Executive Summary & Core Properties
In the landscape of modern medicinal chemistry and agrochemical development, pyrazole-core building blocks are indispensable. Among these,1 emerges as a highly versatile intermediate[1]. By combining the metabolic stability of the pyrazole ring with the unique steric and lipophilic profile of a cyclopentyl group, this molecule serves as an optimal precursor for synthesizing bioactive carboxamides.
Quantitative Physicochemical Profile
The foundational properties of this building block dictate its behavior in both synthetic workflows and biological systems. Below is a summary of its core quantitative data[2][3]:
| Property | Specification |
| Chemical Name | 3-Cyclopentyl-1-methyl-1H-pyrazole-4-carboxylic acid |
| CAS Registry Number | 1249606-57-2 |
| Molecular Formula | C10H14N2O2 |
| Molecular Weight | 194.23 g/mol |
| Core Scaffold | 1-Methyl-1H-pyrazole |
| SMILES | O=C(C1=CN(C)N=C1C2CCCC2)O |
Structural Analysis & Mechanistic Insights
As an Application Scientist, I evaluate building blocks not just for their reactivity, but for the causality behind their structural features. The architecture of 3-cyclopentyl-1-methyl-1H-pyrazole-4-carboxylic acid is highly intentional:
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The 1-Methyl Substitution: Unsubstituted pyrazoles suffer from annular tautomerism, which complicates NMR characterization and can lead to unpredictable binding modes in target proteins.4 into a single tautomeric state, directing the spatial orientation of the adjacent substituents and improving membrane permeability by removing a hydrogen-bond donor[4].
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The 3-Cyclopentyl Moiety: Lipophilicity and steric bulk must be carefully balanced. While methyl or trifluoromethyl groups are common, the cyclopentyl ring introduces significant sp3 character ( Fsp3 ). This three-dimensional bulk is critical for occupying deep hydrophobic sub-pockets in target enzymes, such as the ubiquinone-binding site in5[5].
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The 4-Carboxylic Acid Handle: Positioned orthogonally to the cyclopentyl group, the carboxylate provides a robust vector for derivatization, most commonly through amide coupling to generate libraries of diverse inhibitors.
Synthetic Workflows & Experimental Protocols
To translate this building block into a final active pharmaceutical ingredient (API) or agrochemical, robust amide coupling is required. The steric hindrance imposed by the adjacent 3-cyclopentyl group necessitates highly efficient coupling reagents to prevent low yields or epimerization of the amine partner.
Protocol: Synthesis of Pyrazole-4-Carboxamides via HATU Coupling
Rationale for Reagent Selection: HATU is selected over traditional EDC/HOBt systems due to its superior efficiency in overcoming the steric shielding of the 3-cyclopentyl group. DIPEA is utilized as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the active ester intermediate.
Step-by-Step Methodology:
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Activation: Dissolve 3-cyclopentyl-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 equiv, 194.2 mg, 1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (5.0 mL) under an inert nitrogen atmosphere. Add DIPEA (3.0 equiv, 522 µL, 3.0 mmol).
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Coupling Agent Addition: Cool the reaction vessel to 0 °C. Add HATU (1.2 equiv, 456 mg, 1.2 mmol) portion-wise. Stir for 15 minutes at 0 °C to allow the complete formation of the active O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium intermediate.
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Amine Introduction: Add the target primary or secondary amine (1.1 equiv, 1.1 mmol) dropwise.
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Reaction Progression & Self-Validation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 2–4 hours.
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Self-Validating Checkpoint: Monitor the reaction via LC-MS. The protocol is considered successful when the acid peak ( m/z 195.1 [M+H]+) is completely consumed, replaced by the target amide mass. If unreacted acid remains after 4 hours, add an additional 0.2 equiv of HATU.
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Work-up & Purification: Quench with saturated aqueous NaHCO3 (10 mL). Extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with 1M HCl (10 mL) and brine (10 mL) to remove residual DIPEA and DMF. Dry over anhydrous Na2SO4, filter, concentrate, and purify via flash chromatography.
Synthetic workflow for amide coupling of the pyrazole core.
Application in Drug Discovery: Target Engagement
Derivatives of 1-methyl-1H-pyrazole-4-carboxylic acids are most famously utilized as 4[4]. When the 4-carboxylic acid is converted into an amide, the resulting molecule acts as a potent inhibitor of mitochondrial Complex II.
Mechanism of Action: The pyrazole core mimics the native substrate, while the bulky 3-cyclopentyl group anchors the molecule deep within the hydrophobic ubiquinone-binding pocket of the enzyme. This binding event competitively blocks ubiquinone reduction, halting electron transfer across the mitochondrial membrane. Consequently, 5, leading to rapid ATP depletion and cell death—a mechanism highly prized in both antifungal agrochemicals and targeted oncology therapies[5].
Mechanism of action for pyrazole-4-carboxamides inhibiting SDH.
Conclusion
3-Cyclopentyl-1-methyl-1H-pyrazole-4-carboxylic acid represents a masterclass in rational molecular design. By integrating a tautomer-locking methyl group, a sterically demanding and lipophilic cyclopentyl ring, and a highly reactive carboxylate handle, it offers researchers a reliable foundation for exploring novel chemical space. Adhering to the optimized HATU-mediated coupling protocols ensures high-fidelity translation of this building block into advanced therapeutic candidates.
References
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Title: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid Source: Wikipedia URL: [Link]
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Title: Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides Source: MDPI Molecules URL: [Link]
Sources
- 1. undefined [cymitquimica.com]
- 2. 137614-47-2|3-Cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. 1956380-77-0|Methyl 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylate|BLD Pharm [bldpharm.com]
- 4. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
